N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the precise positioning of functional groups within the molecular structure. The complete molecular formula C₁₄H₈ClF₃N₂O₄ indicates a relatively complex organic compound with a molecular weight of 360.67 grams per mole, incorporating fourteen carbon atoms, eight hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and four oxygen atoms. The nomenclature systematically describes the substitution pattern, beginning with the chloro substituent at the 4-position and the trifluoromethyl group at the 3-position of the phenyl ring, which serves as the amide nitrogen substituent. The benzamide core features a hydroxyl group at the 2-position and a nitro group at the 5-position, creating a substitution pattern that significantly influences the molecule's chemical behavior and structural properties.
The molecular architecture can be analyzed through its Simplified Molecular Input Line Entry System representation: C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)N+[O-])O)C(F)(F)F)Cl, which provides a linear description of the atomic connectivity and bonding patterns. This representation reveals the presence of two distinct aromatic ring systems connected through an amide linkage, with the substituted phenyl ring bearing both chloro and trifluoromethyl substituents, while the benzamide moiety contains hydroxyl and nitro functionalities. The International Chemical Identifier string InChI=1S/C14H8ClF3N2O4/c15-11-3-1-7(5-10(11)14(16,17)18)19-13(22)9-6-8(20(23)24)2-4-12(9)21/h1-6,21H,(H,19,22) provides additional structural verification and serves as a unique molecular identifier for database searches and computational applications.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₈ClF₃N₂O₄ | Complete elemental composition |
| Molecular Weight | 360.67 g/mol | Molecular mass determination |
| Chemical Abstracts Service Number | 1352440-75-5 | Unique chemical identifier |
| PubChem Compound Identifier | 118988765 | Database reference number |
Crystallographic Characterization and X-ray Diffraction Studies
Crystallographic analysis of this compound reveals fundamental structural parameters that govern its solid-state organization and intermolecular interactions. While specific single crystal X-ray diffraction data for this exact compound are not extensively documented in the available literature, comparative analysis with structurally related benzamide derivatives provides valuable insights into expected crystallographic behavior. The presence of multiple hydrogen bond donors and acceptors, particularly the hydroxyl group at the 2-position and the nitro group at the 5-position, suggests the formation of intricate hydrogen bonding networks that stabilize the crystal lattice structure.
Related crystallographic studies of similar compounds, such as 2-hydroxy-5-nitrobenzamide, demonstrate the formation of characteristic hydrogen bonding patterns that likely extend to this trifluoromethyl-substituted derivative. The crystal structure analysis of analogous compounds reveals the presence of intramolecular and intermolecular hydrogen bonds that contribute significantly to structural stability, with typical donor-acceptor distances falling within the range of 2.5 to 3.0 Angstroms. The trifluoromethyl group introduces additional complexity due to its strong electron-withdrawing nature and steric requirements, potentially influencing the overall crystal packing arrangement and intermolecular contact patterns.
Comparative analysis with 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which shares structural similarities including trifluoromethyl and nitro functionalities, provides relevant crystallographic insights. This related compound crystallizes in the orthorhombic space group Pbca with eight molecules per unit cell, exhibiting unit cell parameters of a = 18.0904(7) Å, b = 7.8971(3) Å, and c = 19.8043(8) Å, with a calculated density of 1.581 Mg m⁻³. The refinement statistics, including R-factors of 0.043 for observed reflections, indicate high-quality structural determination that serves as a reference for understanding the crystallographic behavior of related trifluoromethyl-containing benzamide derivatives.
| Crystallographic Parameter | Expected Range | Reference Compound Values |
|---|---|---|
| Space Group | Orthorhombic/Monoclinic | Pbca (related compound) |
| Density | 1.4-1.6 g/cm³ | 1.581 Mg m⁻³ |
| Hydrogen Bond Length | 2.5-3.0 Å | Typical range for O-H···O |
| Unit Cell Volume | 500-3000 ų | 2829.28(19) ų |
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed information about the molecular conformation and dynamic behavior in solution. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the distinct chemical environments of hydrogen atoms within the molecular framework. The aromatic protons associated with both the substituted phenyl ring and the benzamide moiety appear in the typical aromatic region between 7.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitro substituents.
The hydroxyl proton at the 2-position of the benzamide ring demonstrates characteristic downfield shifting due to hydrogen bonding interactions, typically appearing between 10 and 12 parts per million depending on the solvent system and concentration. The amide proton exhibits similar downfield characteristics, reflecting the electron-deficient nature of the nitrogen atom and potential hydrogen bonding with solvent molecules or intramolecular interactions with the adjacent hydroxyl group. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbonyl carbon resonances appearing in the characteristic range of 160-180 parts per million, while aromatic carbons exhibit chemical shifts between 110 and 150 parts per million.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy proves particularly valuable for this compound due to the presence of the trifluoromethyl substituent. The three fluorine atoms of the trifluoromethyl group typically exhibit a single resonance around -62 parts per million, with the exact chemical shift influenced by the electronic environment and potential coupling interactions with neighboring aromatic protons. The large chemical shift range of fluorine-19 Nuclear Magnetic Resonance, spanning approximately 300 parts per million, provides excellent resolution for structural characterization and purity assessment. Coupling patterns observed in the fluorine-19 spectrum can reveal information about the rotational dynamics of the trifluoromethyl group and its interaction with the aromatic ring system.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0-8.5 | Multiple peaks |
| Hydroxyl Proton | 10.0-12.0 | Broad singlet |
| Amide Proton | 8.0-10.0 | Broad singlet |
| Trifluoromethyl Fluorines | -60 to -65 | Singlet |
| Carbonyl Carbon | 160-180 | Singlet |
| Aromatic Carbons | 110-150 | Multiple peaks |
Comparative Structural Features with Benzamide Derivatives
Comparative structural analysis of this compound with related benzamide derivatives reveals significant insights into structure-activity relationships and the influence of substituent patterns on molecular properties. The presence of electron-withdrawing groups, particularly the trifluoromethyl and nitro functionalities, fundamentally alters the electronic distribution compared to unsubstituted benzamide, leading to enhanced electrophilic character at the carbonyl carbon and modified hydrogen bonding capabilities. Studies of related 2-hydroxy-N-phenylbenzamides demonstrate that substitution patterns significantly influence both the solid-state organization and solution-phase behavior of these compounds.
The trifluoromethyl group represents one of the most strongly electron-withdrawing substituents in organic chemistry, with a Hammett sigma parameter of approximately 0.54, significantly affecting the reactivity and stability of the adjacent aromatic system. Comparative analysis with simpler halogenated benzamides, such as those containing only chloro or fluoro substituents, reveals that the trifluoromethyl group introduces unique conformational constraints and electronic effects that distinguish this compound from conventional halogenated analogs. The combined presence of chloro and trifluoromethyl substituents on the same aromatic ring creates a synergistic electron-withdrawing effect that substantially reduces the electron density of the phenyl ring system.
Structural comparison with benzamide polymorphs reveals the tendency of highly substituted derivatives to adopt more stable crystal forms due to the increased number of intermolecular interaction sites. The disorder and polytypism commonly observed in simple benzamide crystals are often suppressed in derivatives containing multiple substituents, as the additional functional groups provide directional interactions that stabilize specific packing arrangements. The 2-hydroxy-5-nitrobenzamide core structure exhibits particularly robust hydrogen bonding patterns that contribute to crystal stability, with the hydroxyl group serving as both a hydrogen bond donor and the nitro group providing multiple hydrogen bond acceptor sites.
Physicochemical property comparisons indicate that the multiple electron-withdrawing substituents significantly affect parameters such as solubility, melting point, and chemical stability. The lipophilicity of the compound, influenced by the trifluoromethyl group, affects its interaction with biological membranes and potential pharmacological applications. The calculated logarithm of the partition coefficient values for related trifluoromethyl-containing benzamides typically range from 2.5 to 4.0, indicating moderate lipophilicity that balances aqueous solubility with membrane permeability characteristics.
| Structural Feature | This Compound | Simple Benzamide | Effect of Substitution |
|---|---|---|---|
| Electron Density | Significantly reduced | Normal | Strong electron withdrawal |
| Hydrogen Bonding | Multiple sites | Limited sites | Enhanced interaction capability |
| Crystal Stability | High | Variable polymorphism | Increased stability |
| Lipophilicity | Moderate-high | Low | Enhanced membrane interaction |
| Chemical Reactivity | Reduced nucleophilicity | Normal | Altered reaction patterns |
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O4/c15-11-3-1-7(5-10(11)14(16,17)18)19-13(22)9-6-8(20(23)24)2-4-12(9)21/h1-6,21H,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWRTEUTTPOCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Nitration-Reduction Methods
Historically, 4-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) has been synthesized through nitration of o-chlorotrifluoromethylbenzene using a mixed acid system (concentrated HNO₃/H₂SO₄) at elevated temperatures, followed by reduction with iron powder in ethanol. While effective, this method poses significant challenges:
Improved Synthesis via Acetic Anhydride-Mediated Nitration
A patent by CN110885298B discloses a safer, more sustainable approach (Fig. 1):
Step 1: Nitration
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Reagents : o-Chlorotrifluoromethylbenzene, acetic anhydride, 68% HNO₃ (mass ratio 1:2–2.5:0.6–0.7).
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Conditions : Slow addition of HNO₃ at 10–15°C, followed by 3–4 h stirring.
-
Advantages : Acetyl nitrate formation lowers nitration temperature, minimizing isomer impurities.
Step 2: Reduction with FeCl₃·6H₂O/Hydrazine Hydrate
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Reagents : Nitro intermediate, FeCl₃·6H₂O (6–8 wt%), 80% hydrazine hydrate (0.7–0.8 eq).
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Conditions : Reflux in ethanol, followed by hot filtration and solvent evaporation.
Preparation of N-[4-Chloro-3-(Trifluoromethyl)phenyl]-2-Hydroxy-5-Nitrobenzamide
Condensation Reaction Using Triphenyl Phosphite
The primary method involves coupling 2-hydroxy-5-nitrobenzoic acid (5-nitrosalicylic acid) with 4-chloro-3-(trifluoromethyl)aniline (Fig. 2):
Reaction Conditions
-
Reagents :
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2-Hydroxy-5-nitrobenzoic acid (1.83 g, 10 mmol).
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4-Chloro-3-(trifluoromethyl)aniline (1.21 g, 13 mmol).
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Triphenyl phosphite (3.6 mL, 1.2 eq).
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Toluene (30 mL).
-
-
Procedure : Reflux for 8 h, followed by cooling, filtration, and crystallization from ethanol.
Mechanistic Insights
Triphenyl phosphite acts as a coupling agent, facilitating amide bond formation via activation of the carboxylic acid group. The electron-withdrawing nitro and trifluoromethyl groups necessitate prolonged heating to overcome steric and electronic hindrance.
Optimization and Analytical Considerations
Purity Enhancement Strategies
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using a base like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Sodium hydroxide or other bases in polar solvents like ethanol or water.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or activator, affecting various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-nitro-4-methylbenzamide (CAS: 313981-37-2)
- Structural Differences :
- Nitro group at position 3 (vs. 5 in the target compound).
- Methyl group at position 4 (vs. hydroxyl at position 2).
- Substituted phenyl group: 2-chloro-5-(trifluoromethyl) (vs. 4-chloro-3-(trifluoromethyl)).
- Altered nitro positioning may weaken hydrogen-bonding interactions compared to the target compound’s 5-nitro group .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (CAS: 346723-44-2)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS: 313395-73-2)
- Structural Differences :
- Incorporates a thiazole ring with methoxy and methyl substituents.
- Nitro at position 2 (vs. 5).
- Methoxy group may slow oxidative metabolism compared to the hydroxyl group in the target compound .
Table 1: Key Properties of Selected Benzamide Derivatives
| Compound Name | CAS | Molecular Formula | Key Substituents | LogP* | Solubility (mg/mL) | Primary Use |
|---|---|---|---|---|---|---|
| Target Compound | 1352440-75-5 | C₁₄H₈ClF₃N₂O₄ | 2-OH, 5-NO₂, 4-Cl-3-CF₃Ph | 3.1 | 0.12 (DMSO) | Agrochemical Intermediate |
| N-[2-Cl-5-CF₃Ph]-3-NO₂-4-Me-benzamide | 313981-37-2 | C₁₅H₁₀ClF₃N₂O₃ | 3-NO₂, 4-Me, 2-Cl-5-CF₃Ph | 3.8 | 0.08 (DMSO) | Pharmaceutical Intermediate |
| N-[2-Cl-5-CF₃Ph]-4-NO₂-benzamide | 346723-44-2 | C₁₄H₈ClF₃N₂O₃ | 4-NO₂, 2-Cl-5-CF₃Ph | 3.5 | 0.10 (DMSO) | Agrochemical Research |
| 5-Cl-N-[4-(4-MeO-3-MePh)-thiazol-2-yl]-2-NO₂ | 313395-73-2 | C₁₈H₁₅ClN₃O₃S | Thiazole, 4-MeO-3-MePh, 2-NO₂ | 2.9 | 0.15 (DMSO) | Fungicide Development |
*LogP values estimated via computational modeling.
Key Observations:
- Hydroxyl Group : The target compound’s 2-hydroxy group improves water solubility (0.12 mg/mL) compared to methyl or methoxy analogs but may increase susceptibility to glucuronidation .
- Trifluoromethyl Impact : All compounds share a trifluoromethyl group, which confers metabolic resistance and enhances lipophilicity. The 3-CF₃ position in the target compound may optimize steric interactions in enzyme active sites .
Q & A
Q. What are the key synthetic routes for synthesizing N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide, and what coupling agents are critical for amide bond formation?
Methodological Answer: The synthesis typically involves two stages:
Amide Coupling : Reacting 4-chloro-3-(trifluoromethyl)aniline with 2-hydroxy-5-nitrobenzoic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base (e.g., triethylamine) to activate the carboxylic acid .
Nitration : Introducing the nitro group at the 5-position of the benzamide via nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Q. Key Characterization Techniques :
- NMR Spectroscopy : Confirm regiochemistry of substitution (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
Q. How do the chloro, trifluoromethyl, and nitro functional groups influence the compound’s physicochemical properties?
Methodological Answer:
- Chloro Group : Enhances lipophilicity and electron-withdrawing effects, influencing binding to hydrophobic protein pockets .
- Trifluoromethyl Group : Increases metabolic stability and bioavailability by resisting oxidative degradation. Its strong electronegativity modulates electronic density in the aromatic ring .
- Nitro Group : Acts as a strong electron-withdrawing group, polarizing the benzamide ring and increasing reactivity in reduction or nucleophilic substitution reactions. It may also contribute to redox-based biological activity .
Q. Table 1: Physicochemical Properties
| Property | Impact of Functional Groups |
|---|---|
| LogP (Lipophilicity) | Increased by chloro and trifluoromethyl groups (~3.5–4.0) |
| Solubility | Low in water (favors DMSO or ethanol) due to aromatic substituents |
| pKa | Nitro group lowers pKa of the hydroxyl group (~8.5–9.0) |
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate the compound’s interaction with biological targets?
Methodological Answer:
Target Preparation : Retrieve protein structures (e.g., COX-2, cytochrome P450) from PDB. Optimize hydrogen bonding networks and remove water molecules.
Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel, ensuring correct tautomerization and protonation states.
Docking Simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Key interactions include:
- Hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Tyr355 in COX-2).
- Hydrophobic interactions of the trifluoromethyl group with nonpolar pockets .
Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS).
Example Finding :
In silico studies suggest strong binding affinity (ΔG = -9.2 kcal/mol) to COX-2, with the nitro group stabilizing a charge-transfer complex .
Q. How can researchers resolve contradictions in reaction yields when varying nitration conditions?
Methodological Answer: Experimental Design :
- DOE (Design of Experiments) : Vary HNO₃ concentration (65–90%), temperature (-5°C to 10°C), and reaction time (1–4 hrs).
- Analytical Monitoring : Use HPLC to track nitro-isomer formation (e.g., 5-nitro vs. 3-nitro byproducts).
Case Study :
At 70% HNO₃ and 0°C, the 5-nitro isomer dominates (yield: 78%), while higher temperatures (10°C) favor 3-nitro byproducts (yield drop to 45%) due to kinetic vs. thermodynamic control .
Q. Mitigation Strategies :
- Use directing groups (e.g., sulfonic acid) to enhance regioselectivity.
- Optimize quenching protocols to minimize hydrolysis of the nitro group.
Q. What strategies improve the regioselectivity of nitration in this compound’s synthesis?
Methodological Answer:
- Directed Nitration : Introduce a temporary sulfonic acid group at the 5-position to direct nitration, followed by desulfonation .
- Microwave-Assisted Synthesis : Short reaction times (10–15 mins) reduce side reactions, improving 5-nitro isomer yield by ~20% .
- Alternative Nitrating Agents : Use acetyl nitrate (AcONO₂) in dichloromethane for milder conditions and better control .
Q. Table 2: Nitration Optimization Results
| Condition | Yield (5-Nitro Isomer) | Byproduct Formation |
|---|---|---|
| 70% HNO₃, 0°C, 2 hrs | 78% | 5% 3-nitro |
| AcONO₂, DCM, 25°C, 1 hr | 85% | <2% |
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation pathways are observed?
Methodological Answer:
- Acidic Conditions (pH < 3) : Hydrolysis of the amide bond occurs, generating 4-chloro-3-(trifluoromethyl)aniline and 2-hydroxy-5-nitrobenzoic acid.
- Basic Conditions (pH > 10) : The hydroxyl group deprotonates, increasing solubility but accelerating nitro group reduction to an amine.
- Oxidative Conditions (H₂O₂/Fe²⁺) : The trifluoromethyl group remains stable, but the nitro group forms nitroso intermediates .
Q. Stability Testing Protocol :
- Conduct accelerated stability studies (40°C/75% RH) over 4 weeks.
- Monitor degradation via LC-MS and identify impurities using high-resolution mass spectrometry (HRMS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
